1-(2-Bromoethoxy)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOFWSHLRKOJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309654 | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-37-8 | |
| Record name | 18800-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies
Established Synthetic Pathways
The creation of 1-(2-bromoethoxy)-2-nitrobenzene is predominantly achieved through nucleophilic substitution or sequential modifications of a precursor molecule. These pathways are designed to control the regioselectivity and ensure the formation of the desired ortho-substituted product.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are a cornerstone for the synthesis of this compound. These methods involve the attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring activates the ring for nucleophilic aromatic substitution (SNAr), although the direct precursor is typically a phenoxide.
A refined, two-step approach for synthesizing this compound involves the use of 2-(2-nitrophenoxy)ethanol (B98272), also known as 1-(2-hydroxyethyl)-2-nitrobenzene, as an intermediate. This method offers advantages in terms of reaction control and minimizing side products.
The first step is the synthesis of the precursor, 2-(2-nitrophenoxy)ethanol itself. This is typically achieved by reacting 2-nitrophenol (B165410) with 2-bromoethanol (B42945) in a solvent like acetone (B3395972), using a base such as potassium carbonate. The addition of a catalyst, for instance, sodium iodide, can facilitate the displacement of the bromide.
The second, crucial step involves the conversion of the hydroxyl group of the precursor into a better leaving group, followed by bromide displacement. A common strategy is tosylation, where 2-(2-nitrophenoxy)ethanol is treated with p-toluenesulfonyl chloride in the presence of a base like pyridine. This reaction forms the tosylate intermediate, 2-(2-nitrophenoxy)ethyl tosylate. The tosylate group is an excellent leaving group, far superior to the original hydroxyl group.
Finally, the tosylate intermediate is reacted with a source of bromide ions, such as lithium bromide, in a solvent like acetone. The bromide ion acts as a nucleophile, displacing the tosylate group in an SN2 reaction to yield the final product, this compound. This sequential approach provides high conversion rates and is advantageous for ensuring functional group tolerance and avoiding competing elimination reactions.
The most direct and widely applied method for synthesizing this compound and its analogs is the Williamson ether synthesis. jk-sci.combyjus.comyoutube.com This classical organic reaction involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an alkyl halide. byjus.comyoutube.com
In a typical procedure, 2-nitrophenol is reacted directly with an excess of 1,2-dibromoethane (B42909). A base, commonly potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 2-nitrophenol, forming the more nucleophilic 2-nitrophenoxide ion. jk-sci.com This nucleophile then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage.
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base and facilitate the SN2 reaction. jk-sci.combyjus.com Elevated temperatures are often required to drive the reaction to completion. jk-sci.com The synthesis of the analogous compound, 1-(2-bromoethoxy)-4-nitrobenzene, similarly involves reacting 4-nitrophenol (B140041) with 1,2-dibromoethane in DMF with K₂CO₃ at 80°C, resulting in an 81% yield after purification. jk-sci.com
Stepwise Synthetic Sequences
Beyond direct etherification, multi-step sequences can be envisioned for the construction of polysubstituted benzenes, although they may be less direct for this specific target molecule. libretexts.orglibretexts.org
The synthetic pathway involving the formation and subsequent transformation of acetonitrile (B52724) adducts is not a commonly documented or established method for the synthesis of this compound based on available scientific literature. While acetonitrile can be used as a solvent in nucleophilic substitution reactions, its role as a reactive adduct in a primary synthetic route for this specific compound is not prominent. byjus.com
Reaction Conditions and Optimization
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and side-product formation. Key variables include the choice of base, solvent, temperature, and reaction time.
For the direct Williamson synthesis, a combination of potassium carbonate as the base and a polar aprotic solvent like DMF or acetone is standard. jk-sci.com Temperatures can range from room temperature to 120°C. For instance, one procedure specifies reacting 2-nitrophenol with 1,2-dibromoethane using K₂CO₃ in DMF at 120°C under an argon atmosphere. Another protocol for a similar substrate uses a lower temperature of 80°C. jk-sci.com The progress of the reaction is typically monitored by thin-layer chromatography (TLC).
In the two-step synthesis via the tosylate intermediate, conditions are tailored for each step. The tosylation of 2-(2-nitrophenoxy)ethanol is effectively carried out at a reduced temperature of 0–5°C in pyridine. The subsequent bromide displacement using lithium bromide in acetone proceeds efficiently at room temperature over several hours.
Optimization involves balancing these parameters to achieve the desired outcome. For example, while higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. The choice of base and solvent system is crucial for ensuring the solubility of the reactants and stabilizing charged intermediates. Purification of the final product is typically achieved through aqueous workup, solvent evaporation, and techniques like column chromatography or recrystallization. jk-sci.com
Interactive Data Table: Comparison of Synthetic Conditions
| Method | Precursor(s) | Reagents | Solvent | Temperature | Yield |
| Direct Williamson Ether Synthesis | 2-Nitrophenol, 1,2-Dibromoethane | K₂CO₃ | DMF | 120°C | Not specified |
| Analogous Williamson Synthesis | 4-Nitrophenol, 1,2-Dibromoethane | K₂CO₃ | DMF | 80°C | 81% jk-sci.com |
| Tosylation-Bromination | 2-(2-Nitrophenoxy)ethanol | 1. p-TsCl, Pyridine2. LiBr | 1. Pyridine2. Acetone | 1. 0-5°C2. Room Temp. | 78% (Tosylate) |
Solvent System Variations (e.g., Dichloromethane (B109758), Dimethylformamide, Acetonitrile)
The choice of solvent plays a critical role in the synthesis of this compound, primarily by influencing the solubility of reactants and the reaction rate.
Dimethylformamide (DMF): DMF is a commonly used solvent for this reaction, facilitating the dissolution of both the nitrophenolate salt and the alkylating agent. uaic.roacs.org For instance, the reaction of 2-nitrophenol with 1,2-dibromoethane in the presence of potassium carbonate is effectively carried out in DMF at elevated temperatures. uaic.rochemicalbook.com In one procedure, heating the reactants in DMF at 80°C leads to the completion of the reaction. uaic.ro Another variation involves a higher temperature of 120°C in DMF. chemicalbook.com
Acetonitrile (ACN): Acetonitrile is another effective solvent for this synthesis. It is particularly useful when employing different bases, such as cesium carbonate. google.com A synthesis method describes stirring the reactants in freshly distilled dry acetonitrile at 50°C. google.com Acetonitrile is also used in related syntheses of nitrobenzene (B124822) derivatives, often at reflux temperatures for extended periods. sci-hub.se
Dichloromethane (DCM): While not always used as the primary reaction solvent, dichloromethane is frequently employed during the work-up and purification stages for extraction of the product from an aqueous phase. uaic.ro
Acetone: Acetone is also a viable solvent, particularly when using potassium carbonate as the base. In a synthesis of a related isomer, the reactants are refluxed overnight in dry acetone. nih.gov
The following table summarizes the use of different solvents in the synthesis of this compound and its isomers.
| Solvent | Reactants | Base | Temperature | Reference |
| Dimethylformamide (DMF) | 2-Nitrophenol, 1,2-Dibromoethane | K₂CO₃ | 80°C - 120°C | uaic.rochemicalbook.com |
| Acetonitrile (ACN) | 2-(2-Azido-1-hydroxyethyl)-4-bromo-1-nitrobenzene, bis(2-bromomethyl)ether | Cs₂CO₃ | 50°C | google.com |
| Acetone | p-Nitrophenol sodium salt, Dibromoethane | K₂CO₃ | Reflux | nih.gov |
| Ethanol (B145695) | Catechol, 1,2-Dibromoethane | NaOH | 50°C then Reflux | researchgate.net |
Catalytic and Reagent Effects (e.g., Potassium Carbonate, Triphenylphosphine, Magnesium)
The choice of base or catalyst is crucial for deprotonating the phenol (B47542) and driving the nucleophilic substitution reaction.
Potassium Carbonate (K₂CO₃): This is the most frequently used base for this synthesis due to its low cost, moderate basicity, and ease of handling. uaic.rochemicalbook.comnih.gov It effectively deprotonates 2-nitrophenol to form the more nucleophilic phenoxide ion. chemicalbook.com Anhydrous potassium carbonate is often preferred to prevent side reactions. nih.gov
Cesium Carbonate (Cs₂CO₃): In some procedures, cesium carbonate is used as the base in acetonitrile, proving to be an effective alternative to potassium carbonate. google.com
Sodium Hydroxide (B78521) (NaOH): Stronger bases like sodium hydroxide have also been utilized in similar etherification reactions, typically in alcoholic solvents like ethanol. researchgate.net
Palladium-on-charcoal (Pd/C): While not directly used for the etherification step, palladium catalysts are employed in related syntheses of nitrobenzene derivatives, for instance, in processes involving formic acid and triethylamine. sci-hub.se
The table below outlines the various catalysts and reagents used.
| Catalyst/Reagent | Function | Solvent | Reference |
| Potassium Carbonate (K₂CO₃) | Base | DMF, Acetone | uaic.rochemicalbook.comnih.gov |
| Cesium Carbonate (Cs₂CO₃) | Base | Acetonitrile | google.com |
| Sodium Hydroxide (NaOH) | Base | Ethanol | researchgate.net |
| Palladium-on-charcoal (Pd/C) | Catalyst for dehalogenation | Acetonitrile, THF | sci-hub.se |
Temperature and Reaction Time Parameters
Temperature and reaction time are interdependent parameters that are optimized to ensure complete reaction while minimizing the formation of byproducts.
Temperature: Reaction temperatures can range from 50°C to 120°C. A synthesis using cesium carbonate in acetonitrile is conducted at a relatively mild 50°C. google.com Reactions with potassium carbonate in DMF are often performed at higher temperatures, such as 80°C or even 120°C, to increase the reaction rate. uaic.rochemicalbook.com In some cases, reflux conditions are employed, for example, in acetone or ethanol, which corresponds to the boiling point of the solvent. nih.govresearchgate.net
Reaction Time: The duration of the reaction can vary from a few hours to overnight. A reaction at 50°C was reported to take 5 hours. google.com Another synthesis at 100°C was carried out for 4 hours. sci-hub.se When refluxing in acetone, the reaction was left to proceed overnight. nih.gov A synthesis in ethanol involved an initial 2-hour period at 50°C followed by 12 hours at reflux. researchgate.net
The following table provides a summary of the temperature and time parameters.
| Temperature | Reaction Time | Solvent | Base | Reference |
| 50°C | 5 hours | Acetonitrile | Cs₂CO₃ | google.com |
| 80°C | Until completion (monitored by TLC) | DMF | K₂CO₃ | uaic.ro |
| 120°C | Not specified | DMF | K₂CO₃ | chemicalbook.com |
| 100°C | 4 hours | Not specified | Triethylamine | sci-hub.se |
| Reflux | Overnight | Acetone | K₂CO₃ | nih.gov |
| 50°C then Reflux | 2 hours then 12 hours | Ethanol | NaOH | researchgate.net |
Purification Techniques (e.g., Column Chromatography, Recrystallization)
After the reaction is complete, a purification process is necessary to isolate the desired product from unreacted starting materials, the catalyst, and any byproducts.
Extraction and Washing: The first step in the work-up usually involves pouring the reaction mixture into water or ice water and extracting the organic product with a solvent like dichloromethane or ethyl acetate. uaic.ro The organic layer is then typically washed with water and brine to remove any remaining inorganic impurities. uaic.rogoogle.com
Column Chromatography: This is a very common method for purifying this compound. uaic.rogoogle.com The crude product is passed through a silica (B1680970) gel column, and a solvent system, often a mixture of hexane (B92381) and ethyl acetate, is used to elute the pure compound. google.com
Recrystallization: Recrystallization is another effective purification technique, particularly when the product is a solid. researchgate.net For instance, the separation of ortho and para isomers of bromo-nitrobenzene can be achieved by recrystallization from ethanol, as the para isomer is less soluble. iwu.edu In another example, the crude product was recrystallized from ether. researchgate.net
Novel Synthetic Routes and Methodological Advancements
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesis.
Development of Efficient and Environmentally Benign Procedures
The principles of green chemistry are being increasingly applied to organic synthesis to reduce waste and avoid hazardous substances.
Solvent-Free Synthesis: A significant advancement is the use of solvent-free, or solid-state, reaction conditions. One such method involves grinding the reactants together at room temperature, which can lead to shorter reaction times and excellent yields while eliminating the need for solvents. uaic.ro
Use of Greener Solvents: When a solvent is necessary, the focus is shifting towards more environmentally benign options like water. nih.govrsc.org While not yet specifically documented for this compound, the synthesis of related compounds in water at room temperature points to a promising direction for future research. rsc.org
Catalyst Efficiency: The use of highly efficient and non-toxic catalysts is another key aspect of green chemistry. Bismuth triflate, for example, is an attractive Lewis acid catalyst due to its low toxicity and effectiveness in small amounts. iwu.edu
Strategies for Recycling Reagents (e.g., Anhydrous K₂CO₃)
The ability to recycle reagents, particularly catalysts and bases, is a cornerstone of sustainable synthesis.
Recycling of Potassium Carbonate: Anhydrous potassium carbonate (K₂CO₃), a common reagent in the synthesis of this compound, has been shown to be recyclable. uaic.ro In a solvent-free grinding method, the K₂CO₃ catalyst was recovered and reused for up to five consecutive cycles without a significant loss of activity. uaic.ro This not only reduces waste but also improves the economic viability of the process. Potassium carbonate is an inexpensive and environmentally friendly reagent, making its recycling particularly advantageous. alfa-chemistry.com
Chemical Reactivity and Transformation Studies
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in 1-(2-Bromoethoxy)-2-nitrobenzene is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its utility in synthesizing more complex molecules. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. masterorganicchemistry.com The rate and success of these reactions are influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.
The reaction of this compound with amines leads to the formation of the corresponding amino derivatives. This is a classic example of a nucleophilic substitution where the nitrogen atom of the amine acts as the nucleophile. These reactions are fundamental in creating new carbon-nitrogen bonds, which are prevalent in many biologically active compounds and pharmaceutical intermediates. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct.
Thiols, being strong nucleophiles, readily react with this compound to yield thioethers. In these reactions, the sulfur atom of the thiol attacks the electrophilic carbon, displacing the bromine atom. nih.govchemrxiv.org This reaction is highly efficient and is often used to introduce sulfur-containing moieties into organic molecules, which is significant for the synthesis of various therapeutic agents and materials. The resulting thioether linkage is generally stable under a variety of physiological conditions. nih.gov
Alkoxides, the conjugate bases of alcohols, are potent nucleophiles that can displace the bromine atom in this compound to form ethers. This reaction, known as the Williamson ether synthesis, is a common method for preparing ethers. Additionally, other nucleophiles such as azide (B81097) and cyanide ions can be employed to introduce different functional groups. For instance, reaction with sodium azide yields 1-(2-azidoethoxy)-2-nitrobenzene, while reaction with potassium thiocyanate (B1210189) produces 1-(2-thiocyanatoethoxy)-2-nitrobenzene. These transformations further highlight the versatility of this compound as a synthetic building block.
Transformations of the Nitro Group
The nitro group of this compound can undergo various transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of many aromatic compounds, including dyes, pharmaceuticals, and photographic chemicals.
The reduction of the nitro group to an amine is a well-established and widely used transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com Several methods can achieve this, with catalytic hydrogenation and the use of metal hydrides being among the most common.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orggoogle.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. researchgate.net Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. researchgate.netnih.gov The process involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. researchgate.net
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) can also be used to reduce nitro groups. uop.edu.pklibretexts.orgdavuniversity.org However, metal hydrides are generally more reactive and less selective than catalytic hydrogenation. uop.edu.pklibretexts.org Their use in the reduction of aryl nitro compounds can sometimes lead to the formation of side products like azo compounds, especially with stronger reducing agents like LiAlH4. wikipedia.org Sodium borohydride is a milder reducing agent and its reactions can often be performed in protic solvents like methanol (B129727) or water. nih.govuop.edu.pk The choice of reducing agent and reaction conditions is crucial to achieve the desired transformation chemoselectively.
Beyond complete reduction to an amine, the nitro group can undergo partial reduction to form other nitrogen-containing functional groups. Under specific conditions, the reduction can be stopped at the hydroxylamine (B1172632) stage (R-NHOH) or the nitroso stage (R-N=O). wikipedia.orgnih.gov For example, using zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org These intermediates are valuable in their own right for further synthetic manipulations.
Furthermore, the nitro group can participate in redox cycling, particularly in biological systems. This process involves the sequential one-electron reduction to a nitro anion radical, which can then be re-oxidized by molecular oxygen to regenerate the parent nitro compound and produce reactive oxygen species. nih.gov This redox behavior is a key aspect of the biological activity of many nitroaromatic compounds.
Transformations of the Ethoxy Moiety
The ethoxy group in this compound presents sites for both oxidation and cleavage, offering pathways to further functionalize the molecule.
The ethyl group of the bromoethoxy substituent can undergo oxidation to a carboxylic acid functionality under the influence of strong oxidizing agents. One such reagent capable of effecting this transformation is potassium permanganate (B83412) (KMnO₄). While specific studies detailing the oxidation of this compound are not extensively documented in publicly available literature, the reaction would be expected to proceed based on the well-established principles of organic chemistry. The oxidation of an alkyl chain attached to an aromatic ring by KMnO₄ is a standard transformation. masterorganicchemistry.comlibretexts.org
The reaction typically involves heating the substrate with aqueous potassium permanganate. The initial step is thought to involve the abstraction of a hydrogen atom from the benzylic-like position (the carbon atom of the ethoxy group attached to the oxygen) by the permanganate ion in a free-radical process. masterorganicchemistry.com This is followed by further oxidation steps that ultimately cleave the ethyl group, leading to the formation of the corresponding carboxylic acid, 2-(2-nitrophenoxy)acetic acid.
Table 1: Predicted Outcome of Oxidation with Potassium Permanganate
| Reactant | Oxidizing Agent | Predicted Product |
| This compound | Potassium Permanganate (KMnO₄) | 2-(2-nitrophenoxy)acetic acid |
It is important to note that the reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve the desired product and avoid potential side reactions, such as cleavage of the ether bond or reactions involving the nitro group. libretexts.org
The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, a common reaction of ethers. libretexts.orglibretexts.orgucalgary.cachemistrysteps.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comtransformationtutoring.comyoutube.comkhanacademy.org This reaction typically proceeds via a nucleophilic substitution mechanism, either Sₙ1 or Sₙ2, depending on the structure of the ether and the reaction conditions.
Acid-Catalyzed Cleavage with Strong Acids (HBr, HI):
Treatment of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to cleave the ether bond. ucalgary.cachemistrysteps.comlibretexts.orgtransformationtutoring.comyoutube.com The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). ucalgary.cachemistrysteps.commasterorganicchemistry.com
Given the structure of this compound, the subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) will occur at the less sterically hindered carbon of the ethoxy group. This is characteristic of an Sₙ2 mechanism. libretexts.orglibretexts.org The aryl-oxygen bond is significantly stronger and the phenyl carbon is not susceptible to Sₙ2 attack. Therefore, the cleavage will result in the formation of 2-nitrophenol (B165410) and a dihalogenated ethane. libretexts.orgucalgary.calibretexts.org
The probable reaction is as follows:
Protonation of the ether oxygen: The oxygen atom of the ether is protonated by the strong acid.
Nucleophilic attack: The halide anion (Br⁻ or I⁻) attacks the primary carbon of the bromoethoxy group in an Sₙ2 fashion.
Product formation: This leads to the cleavage of the C-O bond, yielding 2-nitrophenol and 1,2-dibromoethane (B42909) (with HBr) or 1-bromo-2-iodoethane (B1265497) (with HI).
Table 2: Predicted Products of Acid-Catalyzed Ether Cleavage
| Reactant | Reagent | Predicted Products | Mechanism |
| This compound | HBr | 2-Nitrophenol and 1,2-Dibromoethane | Sₙ2 |
| This compound | HI | 2-Nitrophenol and 1-Bromo-2-iodoethane | Sₙ2 |
Lewis Acid-Catalyzed Cleavage:
Lewis acids can also be employed to cleave ethers. While specific examples with this compound are scarce, Lewis acids like boron tribromide (BBr₃) are known to be effective reagents for ether cleavage. masterorganicchemistry.com The mechanism involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond for cleavage. The use of certain Lewis acids can sometimes offer milder reaction conditions compared to strong Brønsted acids. nih.gov
General Mechanism of Action
The biological or chemical mechanism of action of this compound is largely attributed to the reactivity of its nitroaromatic and bromoalkyl functionalities.
The presence of the nitro group on the aromatic ring is of significant importance. In many biological systems, nitroaromatic compounds can undergo enzymatic reduction of the nitro group. nih.govkfupm.edu.sanih.gov This reduction can proceed through a series of one-electron transfers, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine species. These reactive intermediates can then interact with and modify biological macromolecules like DNA and proteins, leading to a variety of biological effects.
The bromoethoxy side chain also contributes to the reactivity of the molecule. The bromine atom is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. stackexchange.comstackexchange.comsemanticscholar.org This allows the molecule to potentially alkylate nucleophilic sites on biomolecules, leading to covalent modification. The reactivity of the bromine is enhanced by the electron-withdrawing nature of the nitro group, which is transmitted through the aromatic ring and the ether linkage.
Therefore, the general mechanism of action for this compound likely involves a dual role:
Bioreduction of the Nitro Group: The nitro group can be reduced to generate reactive species that can cause cellular damage or modulate the activity of specific enzymes.
Nucleophilic Substitution at the Bromoethyl Group: The bromoethyl moiety can act as an alkylating agent, covalently modifying biological targets.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the bromoethoxy chain and the substituted benzene (B151609) ring.
The ¹H NMR spectrum of 1-(2-Bromoethoxy)-2-nitrobenzene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals that confirm its structure. The spectrum is defined by two triplets corresponding to the ethyl protons and a complex pattern in the aromatic region for the benzene ring protons.
The ethoxy group protons (-OCH₂CH₂Br) appear as two distinct triplets due to spin-spin coupling with each other. The methylene (B1212753) group attached to the oxygen atom (-OCH₂) is deshielded by the adjacent oxygen and resonates at a higher chemical shift compared to the methylene group attached to the bromine atom (-CH₂Br).
The aromatic protons are observed further downfield, a result of the deshielding effects of the electron-withdrawing nitro group and the ether linkage. Their specific splitting patterns, often appearing as doublet of doublets, are dictated by their positions relative to each other and the substituents on the ring.
A detailed summary of the ¹H NMR spectral data is provided in the table below.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic | 7.82–7.79 | dd | J = 8.4, 1.8 |
| Aromatic | 7.56–7.52 | dd | J = 8.0, 1.5 |
| -OCH₂- | 4.44–4.40 | t | J = 6.2 |
| -CH₂Br | 3.69–3.66 | t | J = 6.2 |
| Data sourced from a reference spectrum in CDCl₃. stackexchange.com |
While specific experimental ¹³C NMR data for this compound is not widely available in public databases, the expected chemical shifts can be predicted based on established principles and data for analogous structures. The spectrum would show a total of eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
The two aliphatic carbons of the bromoethoxy group are expected in the upfield region of the spectrum. The carbon atom bonded to the bromine (C-Br) would appear at a lower chemical shift (around 30 ppm) compared to the carbon bonded to the oxygen (-O-CH₂), which would be further downfield (around 70 ppm) due to oxygen's higher electronegativity.
The six aromatic carbons would resonate in the typical downfield region for benzene derivatives (110-160 ppm). The carbon atom bearing the nitro group (C-NO₂) and the carbon atom attached to the ether oxygen (C-O) would be the most deshielded due to the strong electron-withdrawing and resonance effects of these substituents. The remaining four aromatic carbons would have shifts determined by their position relative to these substituents.
A table of predicted ¹³C NMR chemical shifts is presented below for theoretical elucidation.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C-NO₂ | ~150 |
| C-O | ~155 |
| Aromatic CH | 115 - 135 |
| -OCH₂- | ~70 |
| -CH₂Br | ~29 |
| Note: These are approximate values based on general substituent effects and data for similar compounds. |
While one-dimensional NMR provides primary structural information, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals, especially for the closely spaced aromatic peaks.
COSY experiments would definitively establish the proton-proton coupling network, confirming the connectivity between the -OCH₂- and -CH₂Br protons of the ethoxy chain.
HSQC would correlate each proton signal directly to its attached carbon, allowing for the precise assignment of the carbon signals for all CH groups.
HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons (C-O and C-NO₂) by observing their correlations with nearby protons.
Although specific studies employing these advanced techniques for this compound are not documented in the searched literature, their application would be a standard procedure for complete structural elucidation and to study any potential conformational preferences of the bromoethoxy side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
ESI-MS is a soft ionization technique that typically results in the observation of protonated or other adducted molecular ions. For this compound, this allows for the confirmation of its molecular mass. The presence of bromine is characteristically indicated by a pair of isotopic peaks (M and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted ESI-MS data indicates the expected mass-to-charge ratios for common adducts. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 245.97605 |
| [M+Na]⁺ | 267.95799 |
| Data from predicted values. uni.lu |
An experimental mass spectrum shows a base peak at m/z 109, which corresponds to a fragment from the cleavage at the ethoxy bridge, and isotopic peaks at m/z 245 and 247, confirming the presence of bromine. stackexchange.com
HRMS provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₈H₈⁷⁹BrNO₃) is 244.96876 Da. nih.gov An experimental HRMS measurement would be expected to align closely with this value, providing definitive confirmation of the compound's elemental composition.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃ |
| Monoisotopic Mass | 244.96876 Da |
| Computed value. nih.gov |
Fragmentation Pathway Analysis
Mass spectrometry of this compound reveals a fragmentation pattern consistent with its molecular structure. The molecular ion peak is observed, and its fragmentation is influenced by the presence of the nitro group, the ether linkage, and the bromine atom.
Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. youtube.comstrath.ac.uk For this compound, observed mass-to-charge ratios (m/z) include 247 and 245, which correspond to the molecular ion containing the two isotopes of bromine (⁸¹Br and ⁷⁹Br).
A significant fragment is observed at m/z 139, which can be attributed to the loss of the bromoethoxy group. Further fragmentation of the aromatic ring can lead to smaller charged species. The presence of the bromine atom results in characteristic isotopic patterns for bromine-containing fragments.
Table 1: Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 247/245 | [M]⁺ (Molecular ion) |
| 139 | [M - OCH₂CH₂Br]⁺ |
| 122 | [Fragment] |
This table is generated based on reported mass spectrometry data and general fragmentation principles of related compounds.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These vibrational modes are key to confirming the compound's structure.
Nitro Group (NO₂) Vibrations: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ range. researchgate.net
Aromatic C-H and C=C Vibrations: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Ether (C-O-C) Vibrations: The C-O-C ether linkage is characterized by a strong asymmetric stretching vibration, typically observed between 1200 cm⁻¹ and 1000 cm⁻¹.
Aliphatic C-H Vibrations: The ethoxy group's C-H bonds will have stretching vibrations in the 2850-3000 cm⁻¹ range. esisresearch.org
C-Br Vibration: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1300 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1000 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
This table is based on established infrared spectroscopy correlation tables and data for similar compounds. researchgate.netesisresearch.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the nitrobenzene (B124822) chromophore. Nitrobenzene and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. researchgate.netcapes.gov.br
The spectrum is expected to show absorptions arising from π → π* and n → π* transitions. The nitro group, being an electron-withdrawing group, influences the electronic structure of the benzene ring. The electronic transitions are delocalized over the entire molecular framework. hw.ac.uk The presence of the bromoethoxy group may cause a slight shift in the absorption maxima compared to unsubstituted nitrobenzene.
For similar nitroaromatic compounds, absorptions can be observed above 290 nm, indicating the potential for photodegradation in certain environments. researchgate.net The study of related compounds like 2-nitrobenzyl methyl ether shows absorptions that can be influenced by photolysis. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the searched literature.
X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound. If such a study were performed, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would allow for an exact determination of the conformation of the bromoethoxy side chain relative to the plane of the nitrobenzene ring. Furthermore, the analysis would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking.
Chromatographic Techniques for Purity and Identity Confirmation
A variety of chromatographic techniques can be employed to assess the purity and confirm the identity of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing purity. For nitroaromatic compounds, a silica (B1680970) gel plate can be used as the stationary phase with a suitable non-polar or moderately polar solvent system as the mobile phase. ijcps.org Visualization can be achieved under UV light or by using a staining reagent.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of nitroaromatic compounds. cdc.gov A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromforum.org Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for structural confirmation. cdc.govtaylorfrancis.com The choice of the column and temperature program is crucial for achieving good separation from any impurities.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aniline (B41778) |
| Acetonitrile |
| Benzene |
| Bromine |
| Methane |
| Methanol |
| Nitrobenzene |
| Nitromethane |
| 2-Nitrobenzyl methyl ether |
| Nitrogen |
| Oxygen |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method, offering high resolution and sensitivity for separating the target compound from potential impurities, starting materials, and by-products. cdc.govresearchgate.net The method's reliability makes it suitable for both qualitative and quantitative analysis in research and quality control settings. cdc.gov
Detailed Research Findings
The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically a silica-based support with bonded alkyl chains like C18) and a polar mobile phase. nih.gov In the analysis of nitroaromatic compounds such as this compound, the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govsielc.com The retention time of the compound is primarily governed by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. lew.ro
Purity assessment is performed by analyzing the resulting chromatogram. The primary, largest peak corresponds to this compound, while any smaller peaks are indicative of impurities. The purity is commonly calculated using the area percentage method, where the peak area of the analyte is expressed as a percentage of the total area of all integrated peaks. chromforum.org
UV detection is the most common mode for the analysis of nitrobenzene compounds due to the strong UV absorbance of the nitroaromatic chromophore. cdc.govjasco-global.com A detection wavelength of 254 nm or 270 nm is often employed, providing a sensitive response for these compounds. nih.govlew.ro During method development, a photodiode array (PDA) detector may be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal monitoring wavelength and to check for peak purity. chromatographyonline.com
The following tables outline typical parameters for an RP-HPLC method suitable for the purity assessment of this compound, based on established methods for similar nitroaromatic compounds.
Table 1: HPLC Chromatographic Conditions
| Parameter | Typical Value |
|---|---|
| Column | C18, Phenyl-Silica, or Newcrom R1 (e.g., 4.6 mm I.D. x 150 mm) nih.govsielc.comlew.ro |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (Isocratic or Gradient) researchgate.netsielc.com |
| Example Eluent | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid sielc.com |
| Flow Rate | 0.8 - 1.0 mL/min nih.gov |
| Column Temperature | 25 - 50 °C nih.govlew.ro |
| Injection Volume | 5 - 20 µL |
| Run Time | 10 - 30 minutes |
Table 2: HPLC Detector Settings
| Parameter | Typical Value |
|---|---|
| Detector Type | UV/Vis or Photodiode Array (PDA) jasco-global.comchromatographyonline.com |
| Detection Wavelength | 270 nm nih.gov |
| PDA Scan Range | 200 - 400 nm chromatographyonline.com |
| Reference Wavelength | 360 nm (if applicable) chromatographyonline.com |
These parameters provide a robust starting point for developing a specific method for this compound. Adjustments to the mobile phase composition and temperature can be made to optimize the separation and resolution from any specific impurities present in the sample. nih.govchromatographyonline.com
Computational and Theoretical Investigations
Molecular Docking Studies and Binding Interactions
Future research may explore the computational properties of 1-(2-Bromoethoxy)-2-nitrobenzene, at which point a comprehensive article based on the requested structure can be generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structure of a compound and its biological activity or a specific property, such as toxicity. nih.govsciprofiles.com For classes of compounds like nitroaromatics, QSAR models are frequently developed to predict outcomes like toxicity to various organisms or mutagenicity. nih.govnih.gov These models are built by calculating a series of molecular descriptors for a set of similar compounds with known activities and then using statistical methods, like multiple linear regression (MLR), to create a mathematical equation that links the descriptors to the activity. nih.govdergipark.org.tr
Key descriptors frequently used in QSAR models for nitroaromatic compounds include:
Hydrophobicity (log P): This descriptor measures the compound's partitioning between octanol and water, indicating how readily it might cross biological membranes. nih.gov
Electronic Properties: These include energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The ELUMO is particularly important for nitroaromatics, as a lower energy indicates greater ease of accepting an electron, which is often a key step in their mechanism of toxicity. nih.govnih.gov
Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and hyperpolarizability can describe the electronic distribution and reactivity of the molecule. dergipark.org.trdergipark.org.tr
Topological and Constitutional Indices: These numerical descriptors encode information about the size, shape, and branching of the molecule's atomic structure. nih.gov
| Descriptor Type | Specific Descriptor | Significance in Nitroaromatic Toxicity Models |
|---|---|---|
| Physicochemical | Hydrophobicity (log P) | Relates to the compound's ability to be transported and accumulate in biological systems. nih.govnih.gov |
| Quantum Chemical | Energy of LUMO (ELUMO) | Indicates the molecule's electrophilicity and susceptibility to reduction, a key activation step for toxicity. nih.gov |
| Dipole Moment | Reflects the overall polarity of the molecule, influencing its interactions and solubility. dergipark.org.tr | |
| Topological | Balaban Index (J) | Encodes information about the branching and connectivity of the molecular structure. nih.gov |
| Constitutional | Molecular Weight | A fundamental property related to the size of the molecule. |
In Silico Prediction of Reactivity Descriptors
The chemical reactivity of a molecule can be predicted using descriptors derived from quantum mechanical calculations, most notably Density Functional Theory (DFT). niscpr.res.inunpatti.ac.id These descriptors help in understanding how a molecule will interact with other chemical species, such as biological targets. For a molecule like this compound, these parameters provide a theoretical basis for its potential reactivity. The fundamental inputs for these calculations are the energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals.
The key global reactivity descriptors are:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is calculated from the energies of the HOMO and LUMO orbitals: μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A harder molecule is less reactive. It is calculated as: η = (ELUMO - EHOMO) / 2. researchgate.netias.ac.in
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as: ω = μ² / (2η). niscpr.res.inresearchgate.net
While specific DFT calculations for this compound are not published, the values for the parent compound, nitrobenzene (B124822), can serve as a reference point for understanding the influence of the nitro group.
| Reactivity Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the molecule. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to deformation of the electron cloud; higher values suggest greater stability. ias.ac.in |
| Electronegativity (χ) | -μ | Represents the molecule's overall ability to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the propensity of the molecule to act as an electron acceptor (an electrophile). niscpr.res.in |
Predictive Models for Drug-Likeness and Pharmacological Profiles
In the early stages of drug discovery, computational models are used to predict whether a molecule has "drug-like" properties. nih.goveijppr.com These predictions help to prioritize compounds for synthesis and testing, filtering out those with a low probability of becoming a successful drug due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netnih.gov
One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight less than 500 Daltons
Log P (a measure of lipophilicity) less than 5
Fewer than 5 hydrogen bond donors
Fewer than 10 hydrogen bond acceptors
The predicted properties for this compound can be calculated to assess its drug-likeness.
| Property | Predicted Value for this compound | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 248.07 | < 500 | Yes |
| Calculated log P (cLogP) | ~2.8-3.0 | < 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (Two on nitro group, one on ether oxygen) | ≤ 10 | Yes |
Another critical metric for evaluating the quality of a potential drug candidate is Lipophilic Efficiency (LiPE) . wikipedia.orgmtak.hu LiPE relates the potency of a compound (often expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) to its lipophilicity (LogP). wikipedia.orgnih.gov The metric is calculated as:
LiPE = pIC₅₀ - LogP
A higher LiPE is generally desirable, as it indicates that the compound achieves its potency without excessive lipophilicity. wikipedia.org High lipophilicity can lead to problems such as poor solubility, high metabolic clearance, and off-target toxicity. nih.gov An ideal LiPE value for an optimized drug candidate is often considered to be greater than 5 or 6. wikipedia.org
Since experimental potency data for this compound is unavailable, a hypothetical analysis can illustrate how LiPE would be used. Assuming a calculated LogP of 2.9, the LiPE would vary with biological potency.
| Hypothetical Potency (pIC₅₀) | Calculated LogP | Calculated Lipophilic Efficiency (LiPE) | Interpretation |
|---|---|---|---|
| 6.0 (1 µM) | 2.9 | 3.1 | Low efficiency; potency is likely driven by lipophilicity. |
| 7.0 (100 nM) | 2.9 | 4.1 | Moderate efficiency; improvement needed. |
| 8.0 (10 nM) | 2.9 | 5.1 | Good efficiency; considered a quality lead compound. wikipedia.org |
| 9.0 (1 nM) | 2.9 | 6.1 | Excellent efficiency; a desirable profile for a drug candidate. wikipedia.org |
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate
The compound's utility stems from its capacity to act as a foundational component in multi-step synthetic pathways. The bromoethoxy and nitro functional groups offer orthogonal reactivity, allowing for sequential chemical modifications to build intricate molecular architectures.
In the realm of medicinal chemistry, 1-(2-Bromoethoxy)-2-nitrobenzene serves as a key starting material for the synthesis of intermediates destined for pharmaceutically active compounds. The ether linkage and the aromatic nitro group are common motifs in various bioactive molecules. The compound's structure facilitates the introduction of the o-nitrophenoxyethyl moiety into a target molecule. Subsequent reduction of the nitro group to an amine provides a handle for further elaboration, such as amide bond formation or the construction of nitrogen-containing heterocyclic rings, which are prevalent in many drug classes. For instance, related structures are used in the synthesis of compounds like N'-Desmethylsulfonyl Dofetilide, highlighting the importance of such nitroaromatic intermediates in pharmaceutical development. simsonpharmauat.com
The structure of this compound suggests its potential as a monomer or functionalizing agent in the synthesis of advanced polymeric materials. While direct polymerization of this specific compound is not widely documented, its constituent parts are relevant to polymer chemistry. For example, nitrobenzene (B124822) has been used as a retarder to control radical polymerization processes. researchgate.net Furthermore, polymers containing dialkoxybenzene units are known for a wide range of applications. academie-sciences.fr The bromoethoxy group can be converted into a polymerizable function or used to graft onto existing polymer backbones. After polymerization, the nitro groups within the polymer matrix can be reduced to amino groups, providing sites for cross-linking or for the attachment of other functional molecules, thereby modifying the polymer's properties for specific applications such as specialty resins or functional coatings.
Scaffold for Complex Molecule Construction
The compound is not just a simple precursor but also a scaffold upon which more elaborate molecular frameworks can be assembled. Its rigid aromatic core and flexible side chain provide a defined three-dimensional starting point for complex syntheses.
Nitroaromatic compounds are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. rsc.orgresearchgate.net The nitro group in this compound is particularly valuable in this context. Through reduction to an aniline (B41778) derivative, followed by reaction with appropriate reagents, it can be used to construct fused heterocyclic systems. For example, condensation with dicarbonyl compounds can lead to the formation of quinolines. The bromoethoxy side chain adds another layer of synthetic possibility, allowing for intramolecular cyclization reactions to form oxygen-containing rings fused to the benzene (B151609) core, or it can be used to link the aromatic scaffold to another heterocyclic system. The high reactivity and versatility of the nitro group make it a powerful tool for building diverse heterocyclic structures, including those with potential biological activity. researchgate.net
The 1-(2-bromoethoxy) portion of the molecule is a classic electrophilic fragment for the formation of ether linkages via nucleophilic substitution, often referred to as the Williamson ether synthesis. This makes the compound an excellent reagent for introducing a 2-(2-nitrophenoxy)ethyl ether group onto a substrate containing a nucleophilic site, such as a phenol (B47542) or an alcohol. Aryl ether derivatives are a significant class of compounds in organic and medicinal chemistry. This reaction allows for the connection of the nitroaromatic head group to other molecules of interest, including natural products or other synthetic fragments, creating ether-linked hybrids with potentially novel biological activities.
Specialty Applications in Chemical Methodologies
Beyond its role as a building block, this compound finds application as a substrate in the development of new chemical methodologies. Its distinct functional groups can be used to test the scope and limitations of novel catalytic systems or reaction conditions. For example, it could serve as a model substrate for developing new methods for C-Br activation, C-O bond formation, or the selective reduction of aromatic nitro groups in the presence of other functionalities. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the bromoethoxy side chain, making it an interesting case study for methodological research in areas like photocatalysis or electrochemistry. chemmethod.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 18800-37-8 | simsonpharma.com |
| Molecular Formula | C₈H₈BrNO₃ | simsonpharma.com |
| Molecular Weight | ~246.06 g/mol | simsonpharma.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 49–50°C |
Interactive Data Table: Key Synthetic Transformations
| Functional Group | Reaction Type | Potential Products/Intermediates | Source |
| Bromoethoxy Group | Nucleophilic Substitution | Ethers, Amines, Thiols | |
| Nitro Group | Reduction | Anilines | |
| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Further functionalized benzene derivatives | |
| Combined | Intramolecular Cyclization | Fused heterocyclic systems | rsc.orgresearchgate.net |
Utilization as a Fluorescent Ionophore in Analytical Separations
Recent research has highlighted the utility of this compound as a fluorescent ionophore, particularly in the realm of high-performance liquid chromatography (HPLC). An ionophore is a chemical species that reversibly binds ions. When a fluorescent ionophore binds to a target ion, it can produce a detectable change in its fluorescence properties, allowing for the quantification of the ion in a sample.
The inherent fluorescence of the this compound molecule, likely stemming from the nitroaromatic system, combined with its ability to be incorporated into larger molecular frameworks, makes it an attractive candidate for this application. It is reported to be used in the production of HPLC columns, suggesting its role as a stationary phase component designed for the separation of specific analytes. nih.gov The bromoethoxy group provides a convenient handle for covalently attaching the molecule to the support material of the chromatography column.
The operational principle involves the interaction of analytes with the immobilized ionophore. As the sample mixture passes through the column, target ions will selectively bind to the this compound-derived ionophore. This interaction can be monitored by a fluorescence detector, allowing for the identification and quantification of the analyte of interest. The high affinity of this compound for certain sensor proteins further underscores its potential in developing selective analytical methods. nih.gov
Development of Chemical Probes (e.g., Caged Calcium Compounds, Ion Sensors)
The 2-nitrobenzyl structural motif, which is the core of this compound, is a well-established photolabile protecting group, often referred to as a "caging" group. wikipedia.org This property is instrumental in the development of chemical probes, particularly "caged" compounds, which allow for the spatial and temporal control of the release of biologically active molecules using light.
Caged Calcium Compounds:
One of the most significant applications of 2-nitrobenzyl-based compounds is in the creation of caged calcium (Ca²⁺) chelators. Calcium ions are ubiquitous second messengers involved in a vast array of cellular processes. The ability to precisely control the concentration of Ca²⁺ in time and space is crucial for studying these signaling pathways.
The synthesis of a caged calcium compound using a this compound derivative would involve modifying the bromoethoxy group to incorporate a calcium-chelating moiety, such as BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) or EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). The resulting molecule would have a high affinity for Ca²⁺, effectively "caging" it and rendering it biologically inactive.
Upon irradiation with ultraviolet light, the 2-nitrobenzyl group undergoes a photochemical reaction, leading to its cleavage from the chelator. This uncaging event rapidly releases the calcium ions, triggering the desired biological response. The general mechanism for the photolysis of 2-nitrobenzyl ethers involves the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde derivative. wiley-vch.deacs.org
While specific literature detailing the direct use of this compound for this purpose is not yet prevalent, the extensive research on related 2-nitrophenoxy and 2-nitrobenzyl derivatives provides a strong foundation for its potential in this area. wiley-vch.deacs.org The bromoethoxy side chain offers a versatile point of attachment for various chelating structures.
Ion Sensors:
Beyond caging applications, the structural features of this compound also lend themselves to the development of ion sensors. The synthesis of selective ion sensors often involves the incorporation of a recognition element (the ionophore) and a signaling unit (a chromophore or fluorophore). The this compound molecule can serve as a precursor to such sensors. The nitrobenzene component can act as a signaling unit, where its electronic properties, and thus its spectral characteristics, are altered upon ion binding by a chelating group attached via the ethoxy linkage.
The development of such sensors would follow a modular design approach, where the bromoethoxy group is functionalized with a specific ion-binding ligand. The selectivity of the sensor would be determined by the nature of this ligand. The change in the spectroscopic properties of the nitroaromatic system upon ion complexation would then form the basis of the sensing mechanism.
Biological and Biomedical Research Applications
Investigation of Enzyme Interactions and Modulation
The interactions of nitroaromatic compounds with key enzyme systems are a major focus of toxicological and pharmacological research. The metabolism of such compounds often involves enzymes that play a critical role in cellular protection and drug resistance.
The Glutathione (B108866) S-Transferase (GST) supergene family of enzymes is central to the detoxification of a wide array of electrophilic compounds. nih.gov These enzymes protect cells by catalyzing the conjugation of glutathione to various endogenous and exogenous substances, including by-products of oxidative stress and environmental toxins. nih.gov While some compounds are known to activate GST, research has also highlighted certain nitro-containing molecules, specifically 7-nitro-2,1,3-benzoxadiazole derivatives, as potent inhibitors of GST P1-1, an isoenzyme implicated in apoptosis resistance in cancer cells. nih.gov The inhibition of GSTP1-1 by these lipophilic nitro compounds can trigger apoptotic pathways in tumor cells, suggesting a mechanism for anticancer activity. nih.gov Although direct studies measuring the specific activation of GST by 1-(2-Bromoethoxy)-2-nitrobenzene are not prominent, the broader class of nitroaromatic compounds is known to interact significantly with the GST system.
The detoxification of foreign compounds, or xenobiotics, is a coordinated process involving Phase I (functionalization) and Phase II (conjugation) enzymes. nih.gov The GSTs are a key component of Phase II metabolism. nih.gov They play a crucial role in metabolizing compounds like 1,2-dibromoethane (B42909), a structural component of this compound, through a conjugative pathway. nih.gov This process converts the xenobiotic into a more water-soluble and easily excretable form. nih.gov Given that this compound is a nitroaromatic compound, its metabolic fate is anticipated to involve these established detoxification pathways, which have significant implications for assessing the risk and biological effects of exposure to such chemicals. nih.govnih.gov
Exploration in Medicinal Chemistry
The nitro group is a recognized scaffold in the synthesis of new bioactive molecules, conferring a wide spectrum of activities. nih.gov This has spurred research into nitro-containing compounds for various therapeutic applications.
Nitro compounds display a broad range of biological activities, including antineoplastic (anticancer) properties. nih.gov For instance, Fotemustine, a DNA-alkylating agent with a chloroethyl-substituted nitrosourea (B86855) structure, is used in the treatment of cancers like melanoma and glioma. nih.gov Furthermore, certain 7-nitro-2,1,3-benzoxadiazole derivatives that inhibit GSTP1-1 have been identified as promising anticancer agents due to their ability to induce apoptosis in cancer cells at low concentrations. nih.gov The investigation into the antineoplastic potential of this compound is informed by these findings, suggesting that its structure could serve as a basis for developing new anticancer therapeutics.
Nitro-containing molecules are foundational to some of the primary treatments for microbial infections. nih.gov The antimicrobial mechanism often involves the reduction of the nitro group within the microorganism, producing toxic intermediates that damage cellular components like DNA, leading to cell death. nih.gov This mechanism is central to the action of 5-nitroimidazole drugs such as metronidazole. nih.govmdpi.com Research has also shown that the inclusion of bromo substituents can enhance the antimicrobial activity of certain chemical series against various bacteria. turkjps.org Derivatives of nitrobenzyl-oxy-phenol have demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. nih.gov These findings support the assessment of this compound for potential antibiotic and antimicrobial properties.
Below is a data table summarizing the antimicrobial activity of related compounds.
| Compound Class/Derivative | Organism(s) | Activity/MIC Value | Reference |
| Nitro-derivatives with F/Cl | S. aureus, Candida sp. | 15.6–62.5 µg/mL | nih.gov |
| Zn(II) complex of 4-nitro-1,2-phenylenediamine | Streptococcus mutans | 40.7 mm inhibition zone | nih.gov |
| Pyrazoline & Hydrazone Derivatives | Various Bacteria & Fungi | 32-512 μg/mL | turkjps.org |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | Moraxella catarrhalis | 11 µM | nih.gov |
Targeted cancer therapy aims to act on specific molecular targets that are involved in the growth, progression, and spread of cancer cells. medchemexpress.com A key strategy in this field is to restore apoptosis (programmed cell death) sensitivity in tumors. nih.gov Research has demonstrated that inhibitors of GSTP1-1, an enzyme that can prevent apoptosis, can be effective in this regard. nih.gov Specific 7-nitro-2,1,3-benzoxadiazole derivatives have been shown to dissociate the GSTP1-1 from its complex with c-Jun N-terminal kinase (JNK), thereby activating a signaling pathway that leads to apoptosis in cancer cells. nih.gov This mechanism, which targets a specific enzyme involved in cancer cell survival, is a hallmark of targeted therapy. nih.govnih.gov The potential of this compound in this area lies in its identity as a nitroaromatic compound, a class that has yielded molecules capable of such targeted interactions. nih.gov
Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a crucial protein involved in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Dysregulation of EGFR activity, often due to mutations, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), pancreatic, breast, and colon cancers. nih.govdrugs.com This makes EGFR a prime target for anticancer drug development. EGFR inhibitors are a class of drugs that block the activity of EGFR, thereby impeding cancer cell growth. drugs.com These inhibitors can be broadly categorized into tyrosine kinase inhibitors (TKIs), which target the intracellular kinase domain of the receptor, and monoclonal antibodies, which bind to the extracellular domain. drugs.com
While several generations of EGFR inhibitors have been developed and have shown clinical efficacy, the emergence of drug resistance remains a significant challenge. themarkfoundation.org This has spurred the development of new inhibitors with novel mechanisms of action. In this context, this compound has been utilized as a starting material in the synthesis of new EGFR inhibitors. Researchers have developed novel allosteric inhibitors that bind to a site on the EGFR enzyme distinct from the ATP-binding site, a strategy that holds the potential to overcome resistance to existing orthosteric inhibitors. themarkfoundation.org
The development of these novel inhibitors often involves multi-step synthetic pathways where this compound can be a key building block. For instance, its chemical structure allows for modifications that can lead to the creation of diverse chemical libraries for screening against EGFR. The ultimate goal is to identify compounds with improved pharmacokinetic properties and the ability to overcome resistance mechanisms.
Table 1: Examples of EGFR Inhibitors and their Characteristics This table is for illustrative purposes and does not imply that this compound is a direct precursor to these specific drugs.
| Inhibitor | Generation/Type | Mechanism of Action | Target Mutations |
| Gefitinib | First-generation TKI | Reversible inhibitor of the ATP-binding site | EGFR exon 19 deletions, L858R |
| Erlotinib | First-generation TKI | Reversible inhibitor of the ATP-binding site | EGFR exon 19 deletions, L858R |
| Afatinib | Second-generation TKI | Irreversible covalent inhibitor of EGFR, HER2, and HER4 | EGFR exon 19 deletions, L858R |
| Osimertinib | Third-generation TKI | Irreversible inhibitor of both sensitizing and T790M resistance mutations | EGFR exon 19 deletions, L858R, T790M |
| Cetuximab | Monoclonal Antibody | Binds to the extracellular domain of EGFR | Wild-type KRAS |
Modulation of Transient Receptor Potential Mucolipin (TRPML) Ion Channels
The Transient Receptor Potential Mucolipin (TRPML) family of ion channels, comprising TRPML1, TRPML2, and TRPML3, are primarily located on intracellular organelles like endosomes and lysosomes. bionity.comnih.gov These channels play a crucial role in regulating the release of ions, such as calcium (Ca2+), from these compartments, thereby influencing a variety of cellular processes including organelle trafficking, fusion, and fission. nih.gov
The activity of TRPML channels is modulated by factors such as the phosphoinositide PI(3,5)P2 and the pH within the lumen of the organelle. nih.gov For example, TRPML1 is most active in the highly acidic environment of lysosomes. nih.gov Dysfunctional TRPML1 channels are associated with the lysosomal storage disorder mucolipidosis type IV. pitt.edu
Given their importance in cellular function, TRPML channels are emerging as potential therapeutic targets. Research into small molecule modulators of TRPML channels is an active area. While direct studies detailing the use of this compound in the synthesis of TRPML channel modulators are not extensively documented in the provided search results, its chemical structure lends itself to the generation of compound libraries that could be screened for activity against these channels. The bromoethoxy and nitrobenzene (B124822) moieties offer reactive sites for chemical modifications to create diverse structures for exploring the structure-activity relationships of TRPML channel modulation.
Studies on Sirtuin 6 (SIRT6) Modulation
Sirtuin 6 (SIRT6) is a nuclear enzyme that plays a critical role in maintaining genome stability, regulating gene expression, and controlling metabolic pathways. nih.gov It functions as a histone deacetylase, removing acetyl groups from histone proteins, which in turn influences chromatin structure and gene transcription. nih.gov SIRT6 has been implicated in processes such as DNA repair, glucose metabolism, and the regulation of lifespan. nih.gov
Due to its diverse and crucial functions, SIRT6 is considered a significant target for therapeutic intervention in age-related diseases and cancer. researchgate.net The development of small-molecule modulators—both activators and inhibitors—of SIRT6 is a key area of research. For instance, quinazolinedione derivatives have been identified as inhibitors of SIRT6 activity. mdpi.com
The compound this compound can serve as a scaffold or starting material for the synthesis of novel SIRT6 modulators. Its chemical handles allow for the introduction of various functional groups, leading to the creation of diverse chemical entities. These new compounds can then be screened for their ability to either enhance or inhibit the deacetylase activity of SIRT6, providing valuable tools for studying its biological roles and for potential therapeutic development.
Biological Assay Development and Screening
Evaluation in Studies Assessing Susceptibility to Environmental Toxins and Carcinogens
Nitroaromatic compounds, including nitrobenzene and its derivatives, are recognized as a class of environmental contaminants. nih.gov Exposure to these compounds can occur through industrial waste, and they have been detected in hazardous waste sites. nih.gov The toxicological effects of nitrobenzene are well-documented and include methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced. govinfo.gov
In the context of assessing susceptibility to environmental toxins, this compound can be utilized in several ways. As a nitroaromatic compound itself, it can be used as a reference or test substance in toxicological assays to study the mechanisms of toxicity of this chemical class. Furthermore, understanding the metabolism of such compounds is crucial. The breakdown products of nitrobenzene, such as p-nitrophenol and p-aminophenol, can be monitored in biological samples as biomarkers of exposure. govinfo.gov
Studies may involve exposing cell cultures or model organisms to this compound or its derivatives to evaluate cellular responses, DNA damage, and other toxic endpoints. This information is vital for understanding the potential health risks associated with exposure to nitroaromatic compounds and for developing strategies to mitigate their harmful effects.
Mechanisms of Biological Action
The biological effects of compounds derived from this compound are intrinsically linked to the nitro group (NO2). This functional group is a strong electron-withdrawing moiety, which significantly influences the chemical and biological properties of the molecule. nih.gov
One of the most accepted general mechanisms of action for nitro-containing compounds involves their reduction within cells. nih.gov This reduction process can generate toxic reactive intermediates, such as nitroso and superoxide (B77818) species. nih.gov These reactive species can then interact with and damage cellular macromolecules, including DNA, leading to cellular dysfunction and, ultimately, cell death. nih.gov This mechanism is believed to be responsible for the antimicrobial and antiparasitic activities observed for many nitro compounds. nih.gov
The diverse biological activities of molecules synthesized from this compound highlight its importance as a versatile chemical intermediate in drug discovery and biomedical research.
Electrophilic Nature and Covalent Binding to Biomolecules
The chemical structure of this compound confers a significant electrophilic character, making it susceptible to reactions with nucleophilic biomolecules. This reactivity is primarily attributed to two key features: the nitro group on the benzene (B151609) ring and the bromoethoxy side chain.
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the carbon atom attached to the bromoethoxy group becomes more electrophilic and prone to attack by nucleophiles.
Furthermore, the bromoethoxy moiety itself contains a good leaving group, the bromide ion. This facilitates nucleophilic substitution reactions where a nucleophile, such as a thiol group from a cysteine residue in a protein or glutathione, can displace the bromide. This process results in the formation of a stable covalent bond between the original compound and the biomolecule.
The covalent modification of proteins by electrophilic small molecules can have profound effects on their function. Such modifications can alter enzyme activity, disrupt protein-protein interactions, or mark proteins for degradation. In the context of this compound, its ability to covalently bind to proteins is a critical aspect of its biological activity. The specificity and consequences of these binding events are key areas of research to understand its cellular impact.
Table 1: Key Functional Groups and Their Role in Reactivity
| Functional Group | Role in Reactivity |
| Nitro group (-NO₂) | Strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. |
| Bromoethoxy group (-OCH₂CH₂Br) | Contains a good leaving group (Br⁻), facilitating nucleophilic substitution. |
Understanding Cytotoxic Effects and Molecular Pathways
The electrophilic nature of this compound is intrinsically linked to its observed cytotoxic effects. By covalently modifying essential biomolecules, the compound can disrupt critical cellular processes, ultimately leading to cell death. The mechanisms underlying this cytotoxicity are multifaceted and are thought to involve several molecular pathways.
One of the primary mechanisms of cytotoxicity for nitroaromatic compounds is the induction of oxidative stress. The nitro group can undergo enzymatic reduction within the cell, leading to the formation of reactive nitroso and hydroxylamino derivatives, as well as superoxide radicals. These reactive species can deplete cellular antioxidant defenses, such as glutathione, and cause damage to lipids, proteins, and DNA, contributing to cellular demise.
The covalent modification of proteins, as discussed previously, is another major contributor to cytotoxicity. The indiscriminate alkylation of critical protein thiols can inactivate enzymes involved in vital metabolic pathways or cellular signaling. For instance, the modification of caspases, key enzymes in the apoptotic cascade, could directly trigger or modulate programmed cell death.
Apoptosis, or programmed cell death, is a crucial pathway through which cytotoxic compounds can exert their effects. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of caspases. The ability of this compound to induce apoptosis would likely involve the activation of initiator caspases (such as caspase-8 or -9) which in turn activate executioner caspases (like caspase-3), leading to the systematic dismantling of the cell. While specific studies on this compound are limited, the general behavior of related nitroaromatic compounds suggests that induction of apoptosis is a plausible mechanism of its cytotoxicity.
Table 2: Potential Molecular Pathways of Cytotoxicity
| Pathway | Description |
| Oxidative Stress | Generation of reactive oxygen species through the reduction of the nitro group, leading to cellular damage. |
| Covalent Protein Modification | Alkylation of critical protein residues, particularly thiols, leading to enzyme inactivation and disruption of cellular function. |
| Apoptosis | Induction of programmed cell death, potentially through the activation of caspase cascades. |
Further research is necessary to fully elucidate the specific molecular targets and pathways affected by this compound. Such studies will be instrumental in defining its potential applications in biomedical research, particularly in the fields of chemical biology and toxicology.
Future Research Directions and Perspectives
Elucidation of Novel Reactivity Patterns and Unexplored Transformations
The reactivity of 1-(2-bromoethoxy)-2-nitrobenzene is largely dictated by its three key functional groups: the bromo, ethoxy, and nitro groups. While nucleophilic substitution at the bromine-bearing carbon and reduction of the nitro group are well-documented reactions, a vast landscape of unexplored transformations remains. Future studies should aim to elucidate novel reactivity patterns. This could involve exploring reactions that selectively target the ethoxy group or investigating the potential for the entire molecule to participate in complex multi-component reactions. Uncovering these new transformations will significantly expand the synthetic utility of this versatile building block.
Expansion into Advanced Materials Science Applications
The unique electronic and structural features of this compound make it a promising candidate for applications in materials science. The presence of both an electron-withdrawing nitro group and a flexible ethoxy chain suggests potential for use in the design of novel organic electronic materials. Future research should focus on synthesizing derivatives of this compound and evaluating their properties for applications in areas such as organic light-emitting diodes (OLEDs) and liquid crystals. For instance, the nitro group can be reduced to an amine, a common component in hole-transport layers of OLEDs, while the ethoxy chain could contribute to the mesogenic properties required for liquid crystals.
In-depth Mechanistic Studies of Pharmacological and Toxicological Effects
Preliminary studies have indicated that derivatives of this compound may possess biological activity. However, a thorough understanding of their pharmacological and toxicological effects at the molecular level is currently lacking. Future research must involve in-depth mechanistic studies to elucidate how these compounds interact with biological targets. This will require a combination of computational modeling and experimental assays to identify specific cellular pathways and molecular interactions. Furthermore, comprehensive toxicological profiling is essential to assess the safety of these compounds and their metabolites. Understanding the toxicological properties of the parent nitrobenzene (B124822) moiety, which is known to have adverse health effects, will be a critical aspect of this research. nih.govwww.gov.uk
Rational Design and Synthesis of New Bioactive Derivatives with Enhanced Specificity and Efficacy
Building upon the insights gained from mechanistic studies, the rational design and synthesis of new bioactive derivatives with improved properties should be a primary goal. mdpi.com By systematically modifying the structure of this compound, researchers can aim to enhance its therapeutic efficacy while minimizing off-target effects. This could involve the introduction of different functional groups to modulate properties such as solubility, bioavailability, and target-binding affinity. The development of quantitative structure-activity relationship (QSAR) models can aid in predicting the biological activity of new derivatives and guide the synthetic efforts toward compounds with optimal pharmacological profiles. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-Bromoethoxy)-2-nitrobenzene, and how are reaction conditions tailored to improve yield?
- Methodological Answer : A K₂CO₃-promoted nucleophilic substitution reaction is commonly employed. In this method, 2-nitrobenzene derivatives react with 1,2-dibromoethane in the presence of K₂CO₃ as a base, which facilitates deprotonation and enhances nucleophilic attack. Key parameters include:
- Temperature : Room temperature to 60°C.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Characterization : ¹H NMR (δ 7.82–7.79 ppm for aromatic protons; δ 4.44–4.40 ppm for -OCH₂CH₂Br), ¹³C NMR (δ 151.4, 140.3 ppm for nitro-aromatic carbons), and MS (m/z 245/247 for [M]⁺) .
Q. How is this compound characterized spectroscopically, and what key spectral markers validate its structure?
- Methodological Answer :
- ¹H NMR : Distinct triplets at δ 4.44–4.40 ppm (t, J = 6.2 Hz, -OCH₂CH₂Br) and δ 3.69–3.66 ppm (t, J = 6.2 Hz, -CH₂Br) confirm the ethoxy-bromo chain. Aromatic protons appear as doublets (δ 7.82–7.79 ppm and δ 7.56–7.52 ppm) due to nitro-group deshielding .
- MS : Base peak at m/z 109 (100%) corresponds to cleavage at the ethoxy bridge. Isotopic peaks at m/z 245/247 (10% each) confirm bromine presence .
Advanced Research Questions
Q. What electrosynthetic applications does this compound enable, and how do cathodic reduction pathways influence product formation?
- Methodological Answer : Electrochemical reduction at carbon cathodes in dimethylformamide (DMF) with tetraalkylammonium salts as electrolytes generates reactive intermediates:
- Pathway 1 : Two-electron reduction cleaves the C-Br bond, yielding 1-nitro-2-vinylbenzene via elimination.
- Pathway 2 : Further reduction of the nitro group forms an amine, enabling intramolecular cyclization to 1H-indole derivatives.
- Key Variables : Solvent polarity, applied potential (-1.5 to -2.0 V vs. SCE), and electrolyte choice (e.g., TBABr) .
Q. How does the bromoethoxy group in this compound facilitate cross-coupling reactions, and what mechanistic insights guide substrate design?
- Methodological Answer : The C-Br bond undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, replacing Br with aryl groups.
- Mechanistic Considerations : Base (e.g., Na₂CO₃) deprotonates the boronic acid, while the Pd⁰/Pd²⁺ cycle drives transmetallation. Steric hindrance from the ethoxy chain may require bulky ligands (e.g., XPhos) to prevent side reactions .
Q. What role does this compound play in materials science, particularly in OLED or liquid crystal (LC) precursors?
- Methodological Answer : The nitro and bromo groups serve as handles for functionalization:
- OLEDs : Nitro groups reduce to amines for hole-transport layers.
- LCs : Ethoxy chains enhance mesogenicity. Example: Coupling with biphenyl boronic acids generates rigid-core LC intermediates .
Data Contradictions and Resolution
- Synthetic Yield vs. Purity : reports a melting point of 49–50°C, but impurities (e.g., unreacted dibromoethane) may lower observed mp. Recrystallization in hexane/ethyl acetate (3:1) improves purity .
- Electrochemical Byproducts : notes competing pathways (vinylbenzene vs. indole). Controlled potential electrolysis (CPE) and LC-MS monitoring mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
